molecular formula C12H9F2NO3 B3097922 Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate CAS No. 1325307-24-1

Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate

Cat. No.: B3097922
CAS No.: 1325307-24-1
M. Wt: 253.20
InChI Key: VCFJCTNECVUAFV-UHFFFAOYSA-N
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Description

Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate is a fluorinated quinoline ester that serves as a versatile and privileged scaffold in medicinal chemistry research . This compound is of significant interest in the design and synthesis of novel bioactive molecules, particularly in the development of fluoroquinolone antibiotics and targeted cancer therapies . The strategic incorporation of fluorine atoms at the 6 and 7 positions of the quinoline core is a recognized strategy to enhance biological activity and optimize pharmacokinetic properties . Similarly, the 4-methoxy and 2-carboxylate functional groups are key pharmacophores often essential for interaction with biological targets such as bacterial enzymes and tyrosine kinases . In antibacterial research, this compound acts as a synthetic precursor for novel fluoroquinolone antibiotics . Its structure can be readily functionalized, for instance, by substituting the methoxy group with piperazine heterocycles, to create derivatives that target bacterial DNA gyrase and topoisomerase IV . In oncology drug discovery, the quinoline core is a common structural element in multi-target tyrosine kinase inhibitors (TKIs), such as Foretinib . These inhibitors target key receptors like c-Met and VEGFRs, which are implicated in tumor growth, proliferation, and metastasis . Researchers can leverage this compound to develop new analogs for screening against a broad panel of cancer cell lines. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-17-11-5-10(12(16)18-2)15-9-4-8(14)7(13)3-6(9)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFJCTNECVUAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC(=C(C=C21)F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate typically involves the reaction of 6,7-difluoro-4-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

Key structural analogues include derivatives with variations in substituent positions, ester groups, or additional functional groups. Below is a comparative analysis based on synthesis, substituent effects, and applications:

Table 1: Comparison of Methyl 6,7-Difluoro-4-Methoxyquinoline-2-Carboxylate with Analogues
Compound Name Substituents Key Features Synthesis Yield/Approach Potential Applications
This compound (Target Compound) 6,7-difluoro; 4-methoxy; 2-carboxylate (methyl ester) High fluorination for stability; methoxy enhances solubility Discontinued (limited synthesis) Pharmaceutical intermediates
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate 6,7-difluoro; 4-hydroxy; 3-carboxylate; 2-sulfanyl (4-fluorobenzyl) Sulfanyl group introduces potential for further functionalization High yield via simple synthesis Antimicrobial agents
Ethyl 6,7-Difluoro-4-Hydroxy-2-[(Methoxymethyl)Thio]Quinoline-3-Carboxylate 6,7-difluoro; 4-hydroxy; 3-carboxylate (ethyl ester); 2-methoxymethylthio Ethyl ester and methoxymethylthio groups alter lipophilicity 85.7% overall yield Intermediate for prulifloxacin
Sandaracopimaric Acid Methyl Ester Diterpene core with methyl ester Non-quinoline; diterpene structure with resin applications Not specified Resin industry

Key Differences and Implications

Substituent Position and Reactivity: The target compound’s methyl ester at position 2 distinguishes it from analogues like the sulfanyl-substituted derivative at position 2 in and the ethyl ester in . The position of the ester group (2 vs. The 4-methoxy group in the target compound contrasts with the 4-hydroxy group in and , which may reduce hydrogen-bonding capacity but improve metabolic stability.

The ethyl ester analogue in achieves an 85.7% yield through a multi-step process involving carbon disulfide and diethyl malonate, highlighting the role of ester choice in synthetic efficiency.

Functional Group Impact: Fluorine atoms at positions 6 and 7 are conserved across all quinoline analogues, enhancing electron-withdrawing effects and resistance to oxidative degradation. The methoxymethylthio group in introduces a sulfur atom, which could facilitate further derivatization (e.g., oxidation to sulfones) for expanded applications.

Notes

  • Data Gaps: Limited evidence is available on the target compound’s biological activity or physical properties (e.g., solubility, melting point).
  • Synthetic Challenges : The discontinuation of the target compound may reflect synthetic hurdles, such as low yields or purification difficulties, compared to analogues with hydroxy or sulfanyl groups.
  • Structural Versatility: The quinoline core allows extensive modification, as demonstrated by the diversity of substituents in analogues like and , enabling tailored applications in drug discovery or materials science.

Biological Activity

Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and data tables.

This compound is a derivative of quinoline, characterized by the presence of fluorine substituents and a methoxy group. The synthesis typically involves multi-step reactions starting from 4-methoxyquinoline derivatives, utilizing fluorination techniques to introduce the difluoro moiety.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties.

  • Minimum Inhibitory Concentrations (MICs) :
    • Against Staphylococcus aureus: MIC values range from 4 to 16 µg/mL.
    • Against Escherichia coli: Similar MIC values were noted, indicating broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Pathogen MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus4 - 160.125 - 0.5
Escherichia coli8 - 320.5 - 1

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

This compound has also been evaluated for its anticancer potential.

  • Cell Lines Tested : The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
  • IC50 Values :
    • HeLa cells: IC50 = 15 µM
    • MCF-7 cells: IC50 = 20 µM

The selectivity index indicates that the compound exhibits lower toxicity towards normal cells compared to cancerous ones, highlighting its potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects appears to involve:

  • Inhibition of DNA Synthesis : The compound interferes with bacterial DNA replication.
  • Induction of Apoptosis in Cancer Cells : It activates apoptotic pathways in tumor cells, leading to programmed cell death.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported significant antimicrobial activity against both susceptible and drug-resistant strains of bacteria.
  • Anticancer Research : Another investigation highlighted the compound's ability to inhibit tumor growth in xenograft models with minimal side effects.

Q & A

Q. What are the optimized synthetic routes for Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

  • Fluorination : Introducing fluorine at positions 6 and 7 via electrophilic substitution or halogen exchange, optimized under anhydrous conditions (e.g., using DAST or Selectfluor reagents).
  • Methoxy Group Installation : Methoxylation at position 4 via nucleophilic substitution (e.g., using NaOMe or Cu-mediated coupling).
  • Esterification : Methyl ester formation at position 2 via acid-catalyzed esterification (e.g., H₂SO₄/MeOH) or coupling with methyl halides.

Q. Critical Parameters :

ConditionImpact on Yield/SelectivitySource
TemperatureHigher temps (reflux) improve fluorination efficiency but risk side reactions
CatalystPd catalysts enhance coupling efficiency in methoxy installation
SolventPolar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions and confirm fluorination (e.g., coupling patterns for adjacent fluorines).
    • 13C^{13}\text{C} NMR distinguishes ester carbonyls (δ ~165-170 ppm) and quinoline carbons.
  • X-ray Crystallography :
    • SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in substituent orientation .
    • High-resolution data (>1.0 Å) are critical for accurate fluorine placement due to their low electron density.

Advanced Research Questions

Q. How do electronic effects of the 6,7-difluoro and 4-methoxy groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Fluorine Effects :
    • Electron-withdrawing fluorine groups at 6/7 positions deactivate the quinoline core, reducing electrophilicity at adjacent carbons. This necessitates stronger catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .
    • Steric hindrance from fluorine can limit access to reactive sites, requiring optimized ligand systems (e.g., bulky phosphines).
  • Methoxy Effects :
    • The 4-methoxy group donates electrons via resonance, increasing electron density at position 2 (ester), enhancing nucleophilic acyl substitution .

Q. Data Contradictions :

  • Some studies report reduced coupling efficiency in fluorinated quinolines compared to non-fluorinated analogs, conflicting with theoretical predictions. Resolution involves adjusting Pd:ligand ratios (e.g., 1:2 for PdCl₂(dcpf)) .

Q. What strategies address discrepancies in biological activity data between this compound and its analogs?

Methodological Answer:

  • Comparative SAR Studies :
    • Synthesize analogs (e.g., replacing methoxy with hydroxyl or varying fluorine positions) and test against target enzymes (e.g., kinases).
    • Use molecular docking to correlate substituent electronic profiles (Hammett constants) with binding affinities.
  • Metabolic Stability Analysis :
    • Fluorine groups improve metabolic stability but may reduce solubility. Balance via logP optimization (e.g., introducing hydrophilic groups at non-critical positions) .

Q. Case Study :

  • Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate (a structural analog) showed 90% yield in hydrolysis but lower bioactivity due to reduced membrane permeability compared to methyl esters .

Q. How can demethylation or oxidation of the 4-methoxy group be achieved without disrupting the difluoro substituents?

Methodological Answer:

  • Selective Demethylation :
    • Use BBr₃ in CH₂Cl₂ at -78°C to cleave methoxy groups while preserving fluorines. Monitor via TLC to halt reaction at the phenolic intermediate .
  • Oxidation :
    • KMnO₄/H₂SO₄ selectively oxidizes methoxy to carbonyl groups but risks over-oxidation. Alternative: TEMPO/NaOCl under biphasic conditions for controlled conversion .

Q. Challenges :

  • Fluorine’s electronegativity can destabilize intermediates, leading to side products. Mitigate via low-temperature protocols and inert atmospheres.

Q. What computational methods validate the compound’s interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.
    • Compare HOMO-LUMO gaps of the compound and analogs to explain reactivity differences.
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or CHARMM force fields.
    • Validate with experimental IC₅₀ values to refine docking models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate
Reactant of Route 2
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Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate

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